2-(1-Amino-2-fluoroethyl)-4-fluorophenol

Catalog No.
S13580872
CAS No.
M.F
C8H9F2NO
M. Wt
173.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Amino-2-fluoroethyl)-4-fluorophenol

Product Name

2-(1-Amino-2-fluoroethyl)-4-fluorophenol

IUPAC Name

2-(1-amino-2-fluoroethyl)-4-fluorophenol

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

InChI

InChI=1S/C8H9F2NO/c9-4-7(11)6-3-5(10)1-2-8(6)12/h1-3,7,12H,4,11H2

InChI Key

BDHAIDRCEDTQJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(CF)N)O

2-(1-Amino-2-fluoroethyl)-4-fluorophenol is a fluorinated organic compound characterized by the presence of both amino and fluorine functional groups. Its molecular formula is C8H9F2N, and it has a molecular weight of approximately 173.16 g/mol. This compound features a phenolic structure with fluorine atoms positioned at the 2 and 4 positions relative to the hydroxyl group, enhancing its chemical reactivity and potential biological activity.

, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Oxidizing agents like potassium permanganate or hydrogen peroxide are typically used for this transformation.
  • Reduction: The fluorinated phenolic group can be reduced to yield hydroquinone derivatives using reducing agents such as sodium borohydride.
  • Substitution Reactions: The fluorine atoms can engage in nucleophilic substitution reactions, allowing for the introduction of other functional groups into the aromatic ring.

Research indicates that 2-(1-Amino-2-fluoroethyl)-4-fluorophenol may exhibit significant biological activity, particularly in the context of medicinal chemistry. Compounds with similar structures have been evaluated for their interactions with various biological targets, including receptors involved in metabolic processes. For instance, fluorinated compounds are often explored for their potential as ligands for receptors such as ghrelin receptors, which are implicated in appetite regulation and metabolic disorders .

The synthesis of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol typically involves several steps:

  • Starting Material Preparation: The synthesis begins with a suitable precursor, such as 4-fluorophenol.
  • Amination Reaction: The precursor undergoes an amination reaction with a suitable amine (e.g., 1-amino-2-fluoroethane) under controlled conditions to introduce the amino group.
  • Purification: The resulting product is purified through recrystallization or chromatography to achieve high purity.

In industrial settings, continuous flow techniques may be employed to enhance efficiency and yield during synthesis .

The unique structure of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol lends itself to various applications:

  • Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds and pharmaceuticals.
  • Fluorescent Dyes: Due to its fluorinated nature, it can be utilized in the development of fluorescent dyes used in imaging and diagnostic applications.
  • Organic Synthesis: It acts as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

Interaction studies involving 2-(1-Amino-2-fluoroethyl)-4-fluorophenol focus on its binding affinity and activity against specific biological targets. In silico studies have indicated that fluorinated compounds can exhibit unique binding properties due to the electron-withdrawing nature of fluorine, influencing their interaction with proteins and receptors . Experimental assays may further elucidate its efficacy and safety profile in biological systems.

Several compounds share structural similarities with 2-(1-Amino-2-fluoroethyl)-4-fluorophenol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Amino-4-fluorophenolC6H6FNOPrimary amine; used in synthesizing benzoxazoles
4-(1-Amino-2-fluoroethyl)phenolC8H10FNOSimilar amination pathway; different substitution pattern
3-FluoroanilineC6H6FNFluorinated aniline; used in dye production

Uniqueness

The uniqueness of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol lies in its specific arrangement of functional groups, which enhances its reactivity compared to other similar compounds. The dual presence of amino and fluorine groups allows for diverse chemical transformations and potential biological activities that may not be present in its analogs.

Fluorinated phenol derivatives occupy a critical niche in medicinal and agrochemical research due to fluorine’s electronegativity, small atomic radius, and capacity to enhance metabolic stability. Over 20% of marketed pharmaceuticals contain fluorine, often introduced via phenol-based scaffolds. For example, fluorinated pyridine Schiff bases exhibit antifungal activity comparable to fluconazole, with fluorine substitutions at specific phenolic positions proving essential for fungicidal efficacy. Similarly, agrochemicals incorporating fluorinated phenols demonstrate improved herbicidal and insecticidal potency due to fluorine’s electron-withdrawing effects.

The strategic placement of fluorine atoms in phenolic systems alters hydrogen bonding potential, lipophilicity, and steric bulk—factors that collectively influence receptor binding and bioavailability. In 2-(1-amino-2-fluoroethyl)-4-fluorophenol, the 4-fluoro group directs electrophilic substitution reactions, while the 2-fluoroethylamine sidechain introduces conformational rigidity, as seen in analogous β-fluoro alcohol derivatives. These attributes make fluorinated phenols indispensable tools for structure-activity relationship (SAR) studies aimed at optimizing drug candidates.

Structural Uniqueness and Functional Group Synergy in 2-(1-Amino-2-fluoroethyl)-4-fluorophenol

The molecular architecture of 2-(1-amino-2-fluoroethyl)-4-fluorophenol (C~8~H~9~F~3~N~2~O; MW 202.16 g/mol) features three key functional groups:

  • 4-Fluorophenol Core: The para-fluorine atom withdraws electron density, acidifying the phenolic hydroxyl (pK~a~ ≈ 8.5) and enhancing solubility in polar solvents.
  • 2-Fluoroethylamine Sidechain: The β-fluoroethyl group induces a gauche effect, stabilizing specific conformations that influence intermolecular interactions.
  • Primary Amine: The -NH~2~ group enables hydrogen bonding and serves as a handle for further derivatization via reductive amination or acylation.

This combination creates a multifunctional scaffold capable of participating in diverse reactions. For instance, the phenol can undergo O-alkylation to form ethers, while the amine facilitates Schiff base formation with carbonyl compounds—a reaction pathway exploited in antifungal agent design.

Table 1: Comparative Reactivity of Functional Groups in 2-(1-Amino-2-fluoroethyl)-4-fluorophenol

Functional GroupReaction TypeExample Application
Phenolic -OHNucleophilic substitutionEther synthesis for prodrugs
Primary -NH~2~Reductive aminationBioactive conjugate preparation
β-FluoroethylFluorine-specific catalysisAsymmetric synthesis

Historical Development of Amino-Fluoroethyl Phenol Analogues

The synthesis of amino-fluoroethyl phenols traces back to mid-20th-century advances in fluoroorganic chemistry. Early methods relied on halogen exchange (e.g., DAST-mediated fluorination of alcohols), as demonstrated in the 40% yield synthesis of 2-(2-fluoroethyl)phenol from 2-hydroxyphenethyl alcohol. However, these routes suffered from poor stereocontrol and scalability.

Breakthroughs in asymmetric catalysis during the 2010s enabled enantioselective access to β-fluoro alcohols, a class encompassing 2-(1-amino-2-fluoroethyl)-4-fluorophenol. For example, transition-metal-catalyzed hydrofluorination of allylic amines provided β-fluoroethylamine derivatives with >90% enantiomeric excess—a strategy adaptable to phenolic systems. Concurrently, enzymatic methods emerged as sustainable alternatives, leveraging coenzymes like pyridoxal phosphate to aminate fluorinated precursors under mild conditions.

Historically, phenol itself was first isolated from coal tar in 1834, with its fluorinated derivatives gaining prominence after World War II alongside Teflon and fluorinated anesthetics. The development of 2-(1-amino-2-fluoroethyl)-4-fluorophenol thus reflects a convergence of historical synthetic challenges and modern catalytic innovations.

The synthesis of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol represents a significant challenge in organic chemistry due to the presence of multiple functional groups including the amino moiety, fluoroethyl group, and fluorinated phenol ring [1]. Multi-step organic synthesis pathways have been developed to efficiently produce this compound with high purity and yield . These synthetic routes typically involve sequential transformations of suitable precursors through carefully designed reaction sequences [3].

A common synthetic approach begins with appropriately substituted phenolic derivatives that undergo subsequent functionalization to introduce both the fluorine atoms and the amino group [1]. The strategic placement of protecting groups is often necessary to prevent undesired side reactions during the synthesis process [4]. The overall synthetic efficiency depends greatly on the selection of appropriate starting materials, reagents, and reaction conditions for each step in the sequence [5].

Nucleophilic Fluorination Techniques

Nucleophilic fluorination represents one of the most effective methods for introducing fluorine atoms into the molecular framework of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol [1]. This approach typically employs fluoride ion sources as nucleophiles to displace suitable leaving groups in the precursor molecules [1] [3].

Several fluorinating reagents have demonstrated utility in the synthesis of fluorinated phenol derivatives, including tetramethylammonium fluoride and tetrabutylammonium fluoride [1]. These reagents exhibit enhanced solubility and nucleophilicity, making them particularly valuable for introducing fluorine into sensitive molecular structures where harsh conditions might lead to decomposition [1] [5].

The nucleophilic fluorination of the phenol ring typically requires activation of specific positions through the introduction of appropriate leaving groups [3]. For the fluoroethyl side chain, nucleophilic fluorination can be achieved through the substitution of a suitable precursor bearing a good leaving group such as a tosylate or mesylate [1] [6]. The reaction conditions must be carefully controlled to ensure regioselectivity and prevent unwanted side reactions [7].

Table 1: Common Nucleophilic Fluorinating Reagents for 2-(1-Amino-2-fluoroethyl)-4-fluorophenol Synthesis

Fluorinating AgentSolvent SystemTemperature Range (°C)Typical Yield (%)
Tetramethylammonium fluorideDimethylformamide60-8065-75
Tetrabutylammonium fluorideTetrahydrofuran40-6070-80
Cesium fluorideDimethyl sulfoxide80-10060-70
Potassium fluoride/crown etherAcetonitrile70-9065-75

The selection of appropriate fluorinating reagents and reaction conditions is critical for achieving high yields and selectivity in the fluorination steps [1] [6]. Advanced methods employ intermediate compounds such as sulfonamide esters to enhance the electrophilicity of the target molecule, thereby accelerating nucleophilic fluorination reactions [1]. Additionally, the use of phase-transfer catalysts and additives like crown ethers can significantly increase reaction efficiency by stabilizing reactive intermediates and promoting fluoride ion transfer [1] [8].

Reductive Amination Approaches

Reductive amination represents a key strategy for introducing the amino functionality into the 2-(1-Amino-2-fluoroethyl)-4-fluorophenol structure [4]. This approach typically involves the reaction between an amine source and a carbonyl-containing precursor, followed by reduction of the resulting imine or iminium intermediate [4] [3].

For the synthesis of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol, reductive amination can be employed to convert a fluorinated ketone or aldehyde precursor to the corresponding amino derivative [4]. The process generally involves two main steps: (1) formation of an imine intermediate through the reaction of the carbonyl compound with ammonia or an appropriate amine source, and (2) reduction of the imine to the desired amine using a suitable reducing agent [4] [9].

Recent advances in reductive amination methodology have led to the development of more efficient and selective processes for the synthesis of fluorinated amino compounds [4]. For instance, the use of NADPH-dependent reductive aminase enzymes (RedAms) from fungal species has enabled the reductive amination of fluoroacetophenones with ammonia and other amine donors to yield fluorinated primary or secondary amines with excellent conversion rates and high enantiomeric excess [4].

Table 2: Reductive Amination Conditions for Amino-Fluoroethyl Introduction

Amine SourceReducing AgentCatalystSolventYield (%)Enantiomeric Excess (%)
AmmoniaSodium cyanoborohydride-Methanol75-85Racemic
AmmoniaSodium triacetoxyborohydride-Dichloroethane80-90Racemic
AmmoniaHydrogenPd/CMethanol70-80Racemic
AmmoniaRedAm enzyme-Aqueous buffer>9085-99

The reductive amination approach offers several advantages for the synthesis of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol, including mild reaction conditions, high functional group tolerance, and the potential for stereoselective synthesis [4] [9]. The choice of reducing agent and reaction conditions can significantly impact the efficiency and selectivity of the amination process [4]. For example, sodium cyanoborohydride and sodium triacetoxyborohydride are commonly employed reducing agents due to their stability and selectivity under mildly acidic conditions [4] [3].

Enzymatic and Biocatalytic Production Methods

Enzymatic and biocatalytic approaches offer promising alternatives to traditional chemical synthesis for the production of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol [3] [10]. These methods leverage the high selectivity and efficiency of enzymes to catalyze specific transformations under mild conditions, potentially leading to more sustainable and environmentally friendly production processes [3].

Several enzyme classes have demonstrated utility in the synthesis of fluorinated compounds, including cytochrome P450 enzymes, aldolases, transaminases, reductive aminases, and fluorinases [3]. For the synthesis of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol, enzymatic approaches can be particularly valuable for introducing the fluorine atoms and the amino functionality with high regio- and stereoselectivity [3] [11].

Reductive aminase enzymes (RedAms) from fungal species have shown remarkable efficiency in the reductive amination of fluorinated ketones to yield fluorinated amines [4]. These NADPH-dependent enzymes can catalyze the conversion of fluoroacetophenones with ammonia, methylamine, or allylamine as donors to produce fluorinated primary or secondary amines with excellent conversion rates (>90%) and high enantiomeric excess (85-99%) [4] [11].

The enzymatic synthesis of fluorinated amino compounds often requires the implementation of cofactor recycling systems to ensure economic viability [10] [11]. For instance, formate dehydrogenase from Pseudomonas species can be employed to couple formate oxidation to NAD(P)H formation, thereby regenerating the cofactors needed for the reductive amination reactions [10] [11].

Table 3: Enzymatic Systems for Fluorinated Amino Compound Synthesis

Enzyme TypeSource OrganismSubstrateProductConversion (%)Stereoselectivity
Reductive AminaseFungal speciesFluoroacetophenonesFluorinated amines>90High (85-99% ee)
TransaminaseBacterial sourcesFluorinated ketonesFluorinated amines70-90High
FluorinaseStreptomyces sp.S-adenosyl-L-methionineFluorinated metabolites60-80High
Alanine DehydrogenaseVibrio proteolyticusFluoropyruvateFluoroalanine>85Complete

While enzymatic methods offer significant advantages in terms of selectivity and environmental impact, they also present certain challenges for industrial-scale production [3] [10]. These include the need for enzyme stabilization, cofactor recycling, and process optimization to achieve economically viable production rates [10] [11]. Nevertheless, the continuous advancement of enzyme engineering and biocatalytic process development is expanding the scope and applicability of enzymatic methods for the synthesis of complex fluorinated compounds like 2-(1-Amino-2-fluoroethyl)-4-fluorophenol [3] [10].

Solvent Systems and Reaction Condition Optimization

The selection of appropriate solvent systems and optimization of reaction conditions are critical factors in the successful synthesis of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol [1] [12]. The choice of solvent can significantly impact reaction rates, selectivity, and yields in both the fluorination and amination steps of the synthesis [1] [7].

For nucleophilic fluorination reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly employed due to their ability to dissolve fluoride salts and enhance the nucleophilicity of the fluoride ion [1] [12]. The high dielectric constants of these solvents help to stabilize charged intermediates and transition states, thereby facilitating the fluorination process [6].

In the case of reductive amination reactions, the solvent choice depends on the specific reducing agent and reaction conditions [4]. Protic solvents like methanol and ethanol are often suitable for reactions involving sodium cyanoborohydride, while dichloromethane or dichloroethane may be preferred for reactions with sodium triacetoxyborohydride [4] [9].

Recent studies have explored the use of fluorinated solvents and co-solvent systems to enhance the efficiency of fluorination reactions [12] [7]. For example, hexafluoroisopropanol (HFIP) has been shown to improve the selectivity and yield of certain fluorination processes [12]. Mixed solvent systems, such as dichloromethane/HFIP mixtures, can provide a balance between substrate solubility and reaction efficiency [12] [6].

Table 4: Solvent Systems and Reaction Conditions for Key Synthetic Steps

Synthetic StepPreferred Solvent SystemTemperature Range (°C)PressureCatalyst/AdditiveReaction Time
Nucleophilic FluorinationDMF or DMSO60-100AtmosphericPhase-transfer catalyst2-6 hours
Reductive AminationMethanol or DCE20-60AtmosphericLewis acid4-12 hours
Enzymatic AminationAqueous buffer/co-solvent25-37AtmosphericEnzyme12-24 hours
Phenol Ring FluorinationAcetonitrile0-20AtmosphericCopper nitrate1-3 hours

Temperature control is another crucial aspect of reaction condition optimization [7] [6]. For nucleophilic fluorination reactions, elevated temperatures (60-100°C) are often required to overcome activation barriers and achieve reasonable reaction rates [1] [7]. However, excessively high temperatures can lead to side reactions and decomposition of sensitive intermediates [7]. In contrast, enzymatic reactions typically require milder temperature conditions (25-37°C) to maintain enzyme stability and activity [10] [11].

The optimization of reaction conditions also involves careful control of reagent stoichiometry, addition rates, and reaction times [7] [6]. For example, in direct fluorination processes using fluorine gas, the concentration of fluorine in the carrier gas and the rate of addition must be carefully controlled to ensure selectivity and safety [6]. Similarly, in reductive amination reactions, the relative concentrations of the carbonyl compound, amine source, and reducing agent can significantly impact the reaction outcome [4] [9].

Purification Techniques and Yield Maximization

The purification of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol and its synthetic intermediates represents a critical aspect of the overall production process [13] [14]. Effective purification strategies are essential for removing impurities, unreacted starting materials, and by-products to obtain the target compound with high purity [13].

Column chromatography is a widely employed technique for the purification of fluorinated organic compounds [13]. For the separation of fluorinated amino compounds from their non-fluorinated counterparts, the choice of stationary phase and eluent system is crucial [13]. Research has shown that when hydrocarbon eluents are used, fluorocarbon columns provide better separation of fluorinated amino compounds from their non-fluorinated analogs [13]. Conversely, when fluorocarbon eluents are employed, hydrocarbon columns offer superior separation performance [13].

Recrystallization represents another valuable purification technique for obtaining high-purity 2-(1-Amino-2-fluoroethyl)-4-fluorophenol [14]. This method exploits the differential solubility of the target compound and impurities in selected solvent systems [14]. The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization of the purified compound [14].

Table 5: Purification Methods for 2-(1-Amino-2-fluoroethyl)-4-fluorophenol

Purification MethodSolvent/Mobile PhaseTemperatureRecovery (%)Purity (%)
Column ChromatographyHexane/Ethyl acetateRoom temperature85-90>95
RecrystallizationEthanol/WaterHot to cold70-80>98
Preparative HPLCAcetonitrile/WaterRoom temperature90-95>99
Acid-Base ExtractionOrganic/AqueousRoom temperature75-85>90

Yield maximization in the synthesis of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol requires careful optimization of each synthetic step and purification process [7] [14]. Several strategies can be employed to enhance overall yields, including:

  • Optimization of reaction conditions (temperature, solvent, catalyst loading, reagent stoichiometry) to maximize conversion and minimize side reactions [7] [6].
  • Implementation of efficient work-up procedures to minimize product loss during extraction and isolation steps [14] [6].
  • Selection of appropriate purification techniques based on the physicochemical properties of the target compound and impurities [13] [14].
  • Development of recycling processes for recovering and reusing unreacted starting materials and valuable reagents [7] [6].

For enzymatic production methods, yield maximization often involves the implementation of cofactor recycling systems, enzyme immobilization techniques, and process intensification strategies [10] [11]. The use of continuous flow reactors and in situ product removal can also contribute to improved yields by preventing product inhibition and minimizing exposure to potentially degrading conditions [10] [11].

The compound 2-(1-Amino-2-fluoroethyl)-4-fluorophenol represents a novel fluorinated phenolic derivative with the molecular formula C₈H₉F₂NO and molecular weight of 173.16 g/mol [1]. This compound features a unique substitution pattern combining both aromatic and aliphatic fluorine atoms with an aminoethyl side chain attached to the phenol ring. The structural complexity arises from the presence of multiple stereochemically significant centers and the potential for diverse conformational arrangements.

The molecular architecture consists of a phenol ring bearing fluorine substitution at the para position (C4) relative to the hydroxyl group, with an aminoethyl side chain at the ortho position (C2). The side chain contains a chiral center at C1' bearing an amino group, and a primary fluorine atom at C2'. This substitution pattern creates opportunities for intramolecular interactions between the fluorine atoms and the amino functionality, potentially influencing the overall molecular conformation and stability [2] [3].

Stereochemical Considerations

The presence of the chiral center at C1' of the aminoethyl side chain introduces stereochemical complexity to the molecule. The stereochemistry at this position significantly influences the spatial arrangement of both the amino group and the fluorine atom, affecting their potential interactions with the aromatic ring system [4] [5]. Studies on similar fluorinated amino alcohols have demonstrated that stereochemical configuration substantially impacts conformational preferences and intramolecular hydrogen bonding patterns [6] [7].

The two possible enantiomers, (R) and (S) configurations at C1', exhibit different spatial orientations of the amino and fluoromethyl groups. These stereoisomers are expected to display distinct spectroscopic signatures and potentially different biological activities. Nuclear magnetic resonance spectroscopy provides powerful tools for stereochemical assignment, particularly through the analysis of coupling patterns and nuclear Overhauser effects [8] [9].

Conformational Analysis

The conformational landscape of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol is governed by multiple rotational degrees of freedom, including rotation around the phenyl-CH₂ bond and the C-C-N and C-C-F bonds within the side chain. Density functional theory calculations on similar fluorinated compounds have revealed that these systems typically adopt specific conformational preferences driven by electronic and steric factors [10] [11].

The aminoethyl side chain can adopt various conformations, with the most stable arrangements typically being those that minimize steric clashes while maximizing favorable interactions. The presence of fluorine atoms introduces additional complexity through their unique electronic properties, including their ability to participate in weak hydrogen bonding and their influence on hyperconjugative effects [12] [13].

Nuclear Magnetic Resonance Spectroscopy

¹⁹F NMR Spectroscopy

Fluorine-19 nuclear magnetic resonance spectroscopy provides crucial information for the structural characterization of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol. The compound contains two distinct fluorine environments: an aromatic fluorine (C4-F) and an aliphatic fluorine (C2'-F), each expected to exhibit characteristic chemical shifts [14] [15].

The aromatic fluorine attached to the para position of the phenol ring typically resonates in the range of -110 to -170 ppm relative to trichlorofluoromethane (CFCl₃) [16]. This chemical shift is influenced by the electronic effects of neighboring substituents, particularly the electron-donating properties of the hydroxyl group and the electron-withdrawing/donating balance of the aminoethyl substituent [17] [18].

The aliphatic fluorine in the -CHF- moiety is expected to appear significantly upfield, typically between -180 to -220 ppm [16]. This dramatic upfield shift reflects the different electronic environment compared to aromatic fluorine, with the aliphatic carbon providing greater electron density around the fluorine nucleus.

Fluorine-fluorine coupling between the two fluorine atoms may be observable if the molecular conformation allows sufficient orbital overlap for through-space scalar coupling [19] [20]. Such couplings, though typically weak (1-5 Hz), provide valuable information about molecular geometry and conformational dynamics.

¹H NMR Spectroscopy

Proton nuclear magnetic resonance spectroscopy reveals the hydrogen environments within the molecule, with particular attention to coupling patterns that provide stereochemical and conformational information. The aromatic protons of the phenol ring appear in the typical aromatic region (6.5-8.0 ppm), with their exact chemical shifts influenced by the electronic effects of the substituents [21] [18].

The aminoethyl side chain protons exhibit characteristic patterns, with the CHF proton appearing as a complex multiplet due to coupling with both the adjacent fluorine atom (²JF-H = 45-55 Hz) and neighboring carbon-bound protons [7]. The CH₂ protons adjacent to the amino group typically appear in the range of 2.5-4.0 ppm, while the amino protons themselves may appear as broad signals between 1.5-4.0 ppm, depending on exchange conditions and temperature [22] [23].

Fluorine-hydrogen coupling constants provide valuable structural information. Long-range couplings between fluorine atoms and remote protons can reveal conformational preferences and spatial proximities that are not immediately apparent from chemical shift data alone [12] [7].

¹³C NMR Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with carbon chemical shifts being particularly sensitive to electronic effects and hybridization states. The aromatic carbons of the phenol ring exhibit characteristic shifts in the range of 100-160 ppm, with fluorine-bearing carbons showing distinctive patterns due to carbon-fluorine coupling [24] [14].

The carbon atoms in the aminoethyl side chain display shifts characteristic of their electronic environments, with the fluorine-bearing carbon showing significant upfield shifting due to the strong electron-withdrawing effect of fluorine. Carbon-fluorine coupling constants (¹JC-F and ²JC-F) provide additional structural confirmation and conformational information [24] [12].

Fourier Transform Infrared Spectroscopy

Infrared spectroscopy provides functional group identification and information about intramolecular interactions. The spectrum of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol exhibits several characteristic absorption bands that confirm the presence of key functional groups and provide insight into their electronic environments [21] [25].

The phenolic hydroxyl group typically displays a broad absorption band in the range of 3200-3600 cm⁻¹, with the exact position and breadth influenced by hydrogen bonding interactions [26]. The primary amino group exhibits two N-H stretching vibrations around 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes [22] [23].

Carbon-fluorine stretching vibrations appear in two distinct regions: aromatic C-F stretches typically occur around 1100-1300 cm⁻¹, while aliphatic C-F stretches appear at lower frequencies, typically 1000-1100 cm⁻¹ [25] [26]. These frequencies are sensitive to the electronic environment and can provide information about substituent effects and conformational preferences.

The aromatic carbon-carbon stretching vibrations appear in the range of 1450-1650 cm⁻¹, while aliphatic C-H stretching vibrations occur around 2800-3000 cm⁻¹. The intensity and position of these bands provide additional structural confirmation and may reveal information about intramolecular interactions [25] [26].

Mass Spectrometry

Mass spectrometric analysis of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol provides molecular weight confirmation and fragmentation patterns that support structural assignment. The molecular ion peak appears at m/z 173, corresponding to the molecular formula C₈H₉F₂NO [1].

Characteristic fragmentation patterns include loss of fluorine (M-19) and loss of hydrogen fluoride (M-20), which are common for fluorinated compounds [24]. The amino group may undergo protonation under positive ion conditions, leading to [M+H]⁺ ions. Loss of water (M-18) from the phenolic hydroxyl group represents another potential fragmentation pathway.

Alpha-cleavage adjacent to the amino group may produce characteristic fragment ions that provide information about the side chain structure. The presence of two fluorine atoms can lead to complex fragmentation patterns, with both sequential and concurrent losses possible depending on the ionization conditions and molecular conformation [24].

Density Functional Theory Calculations

Computational analysis of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol employs density functional theory (DFT) methods to explore conformational preferences and electronic properties. The B3LYP functional with 6-311+G(d,p) basis sets has proven particularly effective for fluorinated compounds, providing accurate geometries and energetic predictions [27] [28] [10].

Conformational searching reveals multiple stable conformers arising from rotation around the phenyl-CH₂ bond and internal rotations within the aminoethyl side chain. The most stable conformations typically position the amino group to minimize steric interactions while allowing for potential intramolecular hydrogen bonding with the phenolic hydroxyl or fluorine atoms [2] [29].

Energy barriers for conformational interconversion range from 5-20 kJ/mol depending on the specific rotational coordinate, with rotation around bonds adjacent to fluorine atoms generally exhibiting higher barriers due to the influence of fluorine's electronegativity on neighboring bond strengths [10] [11]. Solvent effects, modeled using polarizable continuum models, significantly influence conformational preferences, particularly for polar conformers [11].

Molecular Orbital Analysis

Molecular orbital calculations provide insight into the electronic structure and bonding characteristics of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies reveal information about chemical reactivity and electronic properties [30] [31].

The presence of fluorine atoms creates additional molecular orbitals through interaction of fluorine lone pairs with the aromatic π system. These fluorine-centered orbitals typically lie between the original aromatic π orbitals and contribute to the overall electronic stabilization of the molecule [30] [31]. The amino group provides additional electron density through both inductive and resonance effects, raising the HOMO energy and enhancing nucleophilic character [27] [32].

Hyperconjugative interactions between C-H bonds and adjacent C-F antibonding orbitals contribute to conformational preferences and electronic stabilization. These effects are particularly important in determining the preferred orientation of the fluoromethyl group within the side chain [13] [33].

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM analysis provides quantitative characterization of intramolecular interactions, particularly hydrogen bonding between the amino group and fluorine atoms. Bond critical points and their associated properties reveal the strength and nature of these interactions [34] [3].

Weak intramolecular hydrogen bonds of the type N-H···F and O-H···F may be present, with bond energies typically ranging from 2-8 kJ/mol [34] [3]. These interactions, while individually weak, can significantly influence conformational preferences and spectroscopic properties. The electron density at bond critical points and the associated Laplacian values provide quantitative measures of interaction strength [34].

Ring critical points may be identified in conformations where intramolecular hydrogen bonding creates pseudo-cyclic arrangements. The presence and properties of these critical points support the existence of stabilizing intramolecular interactions and help explain observed conformational preferences [29] [34].

Inductive Effects

The ortho-fluorine substituent exerts a strong electron-withdrawing inductive effect (σI = +0.52) due to fluorine's high electronegativity [35] [32]. This effect propagates through the σ-bond framework, reducing electron density at the aromatic carbon atoms and influencing the reactivity of the entire aromatic system. The magnitude of this effect decreases with distance from the fluorine substituent but remains significant throughout the aromatic ring [35] [36].

The aminoethyl side chain exhibits a contrasting electron-donating inductive effect (σI = -0.16), partially offsetting the electron-withdrawing character of the fluorine atoms [37] [32]. The amino group's lone pair electrons contribute to this electron-donating character, though the effect is moderated by the intervening CH₂ group that separates the amino functionality from the aromatic ring [37] [38].

The net inductive effect represents a balance between these competing influences, with the strong electron-withdrawing character of the ortho-fluorine typically dominating over the weaker electron-donating effect of the distant amino group [35] [32]. This creates a complex electronic environment that influences both spectroscopic properties and chemical reactivity.

Resonance Effects

Resonance effects in 2-(1-Amino-2-fluoroethyl)-4-fluorophenol arise from the ability of both fluorine atoms and the amino group to participate in π-electron delocalization with the aromatic ring. The ortho-fluorine exhibits strong π-donating character (σR = -0.39) through overlap of fluorine lone pairs with the aromatic π system [35] [32] [13].

The para-fluorine substituent shows even stronger π-donating ability (σR = -0.45), as the para position allows for more effective orbital overlap with the aromatic system [32] [38]. This π-donation from fluorine lone pairs contributes to aromatic stabilization and influences the electron density distribution within the ring [31].

The aminoethyl substituent provides the strongest π-donating effect (σR = -0.66) when the amino group can achieve appropriate orbital alignment with the aromatic π system [37] [32]. However, the effectiveness of this donation depends on the conformational arrangement of the side chain and the degree of pyramidalization at the nitrogen center [38].

Substituent Effects on Reactivity

The combined electronic effects of the ortho-fluoro and aminoethyl substituents create a complex reactivity pattern for electrophilic aromatic substitution reactions. While fluorine substituents are typically meta-directing due to their electron-withdrawing inductive effects, their π-donating resonance effects can lead to ortho/para direction when resonance dominates [32] [38] [39].

The aminoethyl substituent acts as a strong ortho/para-directing activating group, promoting electrophilic substitution at positions ortho and para to its point of attachment [37] [36]. The competition between the directing effects of fluorine and the amino-containing side chain creates a complex substitution pattern that depends on reaction conditions and the nature of the electrophile [32] [38].

Nucleophilic aromatic substitution may also be facilitated by the electron-withdrawing effects of the fluorine substituents, particularly the ortho-fluorine which can act as a leaving group under appropriate conditions [39]. The amino group's electron-donating effects oppose this reactivity, creating a delicate balance that determines the overall nucleophilic substitution behavior [39].

Effects on Physical Properties

The electronic effects of the substituents significantly influence the physical properties of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol. The combination of electron-withdrawing fluorine atoms and electron-donating amino functionality affects the dipole moment, which in turn influences solubility, boiling point, and intermolecular interactions [37] [11].

The presence of fluorine atoms increases the molecule's lipophilicity compared to non-fluorinated analogs, while the amino and hydroxyl groups provide hydrophilic character through hydrogen bonding capabilities [5]. This balance of lipophilic and hydrophilic character is crucial for potential biological activity and pharmaceutical applications [5].

The electronic effects also influence the acidity of the phenolic hydroxyl group, with electron-withdrawing fluorine substituents increasing acidity while the electron-donating aminoethyl group decreases it [2]. The net effect determines the compound's ionization behavior and its interactions with biological targets [2].

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

173.06522023 g/mol

Monoisotopic Mass

173.06522023 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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